molecular formula C20H19NO5 B8138297 (2S,3R)-1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID

(2S,3R)-1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID

Cat. No.: B8138297
M. Wt: 353.4 g/mol
InChI Key: NQSYYVTUCHIRTM-MSOLQXFVSA-N
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Description

The compound “(2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid” is a chiral pyrrolidine derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydroxyl group at the 3-position, and a carboxylic acid moiety at the 2-position. Its stereochemistry (2S,3R) is critical for its role in peptide synthesis and as a building block in medicinal chemistry. The Fmoc group is widely used for temporary amine protection in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The hydroxyl and carboxylic acid groups enhance solubility and enable further functionalization, making this compound valuable in designing bioactive molecules.

Properties

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-17-9-10-21(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22H,9-11H2,(H,23,24)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSYYVTUCHIRTM-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxy group at the cis position. Common reagents include Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and base catalysts like triethylamine.

Industrial Production Methods: Industrial production may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The hydroxy group can be reduced to a hydrogen atom.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a building block.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Studied for its role in protein folding and stability.
  • Used in the design of peptide-based drugs.

Medicine:

  • Potential applications in drug development, particularly in designing inhibitors for specific enzymes.

Industry:

  • Utilized in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with various enzymes and proteins, influencing their activity and stability. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on stereochemistry, functional groups, and applications.

Stereoisomers and Positional Isomers

  • (2R,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid (CAS: 2094028-78-9):

    • Structural Differences : Incorporates a phenyl substituent at the 2-position instead of a hydroxyl group.
    • Impact : The phenyl group increases hydrophobicity, altering solubility and binding affinity in peptide-receptor interactions.
    • Applications : Used in asymmetric catalysis and as a constrained proline analog in peptide design .
  • (2S,4R)-1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)-4-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID (CAS: 88050-17-3):

    • Structural Differences : Hydroxyl group at the 4-position (vs. 3-position in the target compound).
    • Impact : Alters hydrogen-bonding patterns and conformational flexibility, affecting its utility in β-turn mimetics .

Ring-Size Variants

  • 1-{[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}-3-HYDROXYAZETIDINE-3-CARBOXYLIC ACID (CAS: 2044773-70-6): Structural Differences: Azetidine (4-membered ring) vs. pyrrolidine (5-membered ring). Applications: Explored as a rigid scaffold for kinase inhibitors .

Functional Group Modifications

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0):

    • Structural Differences : Piperazine ring replaces pyrrolidine, with an acetic acid side chain.
    • Impact : Enhanced water solubility due to the secondary amine in piperazine, suitable for linker chemistry in drug conjugates .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1): Structural Differences: Propanoic acid backbone with an o-tolyl substituent. Impact: The aromatic group improves π-π stacking interactions in self-assembling peptides .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Purity (HPLC) Storage Conditions
(2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid C₂₀H₁₉NO₅ 353.36 g/mol Not reported 2–8°C
(2R,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid C₂₆H₂₃NO₄ 413.47 g/mol 99.76% 2–8°C
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 409.45 g/mol 99.76% Room temperature

Biological Activity

The compound (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, also known as a derivative of pyrrolidine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C26H23NO4
  • Molecular Weight : 413.47 g/mol
  • CAS Number : 1579983-87-1

The structure of the compound includes a hydroxypyrrolidine core modified with a fluorenylmethoxycarbonyl group, which may influence its solubility and biological interactions.

1. Antifibrotic Properties

Recent studies have highlighted the antifibrotic effects of pyrrolidine derivatives. For instance, compounds similar to (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid have shown promise in inhibiting liver fibrosis by reducing collagen deposition and modulating fibrogenic signaling pathways such as TGFβ1 and NF-κB .

CompoundInhibitory Rate (%)Mechanism
Compound 4181.54%Inhibition of COL1A1 and α-SMA expression
Compound 8aSignificantReduction of LX-2 cell activation

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. This activity is particularly relevant in conditions such as liver inflammation and fibrosis .

3. Neuroprotective Activity

There is emerging evidence suggesting that derivatives of pyrrolidine may exhibit neuroprotective effects. These compounds could potentially mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory responses .

Case Study 1: Liver Fibrosis Model

In a controlled study using LX-2 cells (a human hepatic stellate cell line), (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid demonstrated significant inhibition of fibrosis markers in a dose-dependent manner. The results indicated that treatment with the compound reduced the expression of fibronectin and COL1A1, suggesting a potential therapeutic role in liver diseases characterized by fibrosis.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of pyrrolidine derivatives showed a reduction in behavioral deficits associated with oxidative stress-induced neuronal damage. The compounds were found to upregulate endogenous antioxidant defenses while downregulating inflammatory mediators.

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